An In-depth Technical Guide to the Chemical Properties of 1-Pentadecanol and its Deuterated Analog, 1-Pentadecanol-d31
An In-depth Technical Guide to the Chemical Properties of 1-Pentadecanol and its Deuterated Analog, 1-Pentadecanol-d31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Pentadecanol, a long-chain fatty alcohol, and its deuterated form, 1-Pentadecanol-d31. While extensive data is available for the non-deuterated compound, this guide also extrapolates the expected properties of 1-Pentadecanol-d31 based on established principles of isotopic labeling. This information is crucial for researchers in various fields, including drug development, where deuterated compounds are increasingly utilized to modulate metabolic pathways and enhance pharmacokinetic profiles.
Core Chemical Properties of 1-Pentadecanol
1-Pentadecanol is a saturated fatty alcohol with a 15-carbon chain. It is a white, waxy solid at room temperature and finds applications in the cosmetic and industrial sectors as an emollient, emulsifier, and surfactant.
Physical and Chemical Data
The following table summarizes the key quantitative data for 1-Pentadecanol.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂O | [1][2] |
| Molecular Weight | 228.42 g/mol | [1][2] |
| Melting Point | 43-46 °C | [2] |
| Boiling Point | 298-299 °C at 760 mmHg | [2] |
| Density | 0.834 g/cm³ | [3] |
| Flash Point | 130 °C | [3] |
| Water Solubility | 0.468 mg/L at 25 °C (estimated) | [2] |
| logP (o/w) | 6.443 (estimated) | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of 1-Pentadecanol.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 1-Pentadecanol typically does not show a prominent molecular ion peak due to facile fragmentation. Common fragments arise from α-cleavage and dehydration.[4] The fragmentation of long-chain alcohols is a well-understood process.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is characterized by a triplet corresponding to the terminal methyl group, a triplet for the methylene group adjacent to the hydroxyl group, and a broad multiplet for the remaining methylene groups in the alkyl chain. A signal for the hydroxyl proton is also present.[5]
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¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the carbon bearing the hydroxyl group, the terminal methyl carbon, and the methylene carbons along the chain.[5]
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Experimental Protocols
While specific, detailed experimental protocols for proprietary industrial synthesis are not publicly available, general methods for the preparation of long-chain alcohols are well-established in organic chemistry.
General Synthesis of Long-Chain Alcohols
A common laboratory-scale synthesis involves the reduction of the corresponding carboxylic acid or its ester derivative.
Reaction:
R-COOH + LiAlH₄ → R-CH₂OH
Methodology:
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Esterification: Pentadecanoic acid is first converted to its methyl or ethyl ester by reaction with the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Reduction: The resulting ester is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
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Workup: The reaction is carefully quenched with water and then an acid or base to neutralize the mixture and precipitate the aluminum salts.
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Purification: The crude 1-Pentadecanol is then purified by extraction and subsequent distillation or recrystallization.
A generalized workflow for this synthesis is depicted below.
1-Pentadecanol-d31: Inferred Properties and Significance
Expected Physicochemical Properties
The replacement of hydrogen with deuterium results in a stronger C-D bond compared to the C-H bond.[6] This is due to the lower zero-point energy of the C-D bond.[6] This difference in bond strength can lead to slight variations in physical properties.
| Property | Expected Change in 1-Pentadecanol-d31 | Rationale |
| Molecular Weight | Increased to approx. 259.61 g/mol | Addition of 31 neutrons. |
| Melting/Boiling Point | Slightly higher | Stronger intermolecular forces due to decreased vibrational amplitudes.[7] |
| Vapor Pressure | Slightly lower | Stronger intermolecular forces.[7] |
| Spectroscopic Data | Significant shifts in MS and absence of signals in ¹H NMR | Detailed in the following section. |
Predicted Spectroscopic Differences
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Mass Spectrometry: The molecular ion of 1-Pentadecanol-d31 will have a mass-to-charge ratio (m/z) that is 31 units higher than the non-deuterated form. The fragmentation pattern is expected to be similar, but the fragments containing deuterium will exhibit corresponding mass shifts. This is a powerful tool for tracing the fate of the molecule in metabolic studies.[8]
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a fully deuterated compound like 1-Pentadecanol-d31 will show no signals, which is a key indicator of successful deuteration.[9][10]
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.[9]
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Synthesis of 1-Pentadecanol-d31
The synthesis of deuterated long-chain alcohols can be achieved through various methods, often involving the reduction of a deuterated precursor. A general approach would be the reduction of fully deuterated pentadecanoic acid or its ester.
Metabolic Pathways and the Kinetic Isotope Effect
Long-chain fatty alcohols are metabolized in the body through a series of oxidation steps, primarily catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, to form the corresponding carboxylic acids.[3]
The substitution of hydrogen with deuterium can significantly alter the rate of these metabolic reactions due to the kinetic isotope effect (KIE) .[11][12] The C-D bond is stronger and requires more energy to break than a C-H bond.[6] Consequently, enzymatic reactions involving the cleavage of a C-D bond proceed at a slower rate.[11]
For 1-Pentadecanol-d31, the initial oxidation step catalyzed by alcohol dehydrogenase, which involves the removal of a deuterium atom from the α-carbon, is expected to be significantly slower than for the non-deuterated compound. This metabolic switching can lead to:
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Increased half-life: The slower metabolism of 1-Pentadecanol-d31 would result in its longer persistence in the body.
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Altered pharmacokinetic profile: The overall exposure (AUC) to the parent compound would be increased.
-
Reduced formation of metabolites: The rate of formation of pentadecanal and subsequently pentadecanoic acid would be decreased.
These predictable modifications in metabolism make deuterated compounds like 1-Pentadecanol-d31 valuable tools in drug discovery and development for improving the safety and efficacy of therapeutic agents.[11]
Conclusion
1-Pentadecanol is a well-characterized long-chain fatty alcohol with established physical, chemical, and spectroscopic properties. While specific experimental data for its fully deuterated analog, 1-Pentadecanol-d31, is scarce in the public domain, its properties can be reliably inferred from the principles of isotopic labeling. The primary impact of deuteration is the strengthening of the carbon-deuterium bond, leading to a significant kinetic isotope effect. This effect is of paramount importance in the context of drug development, as it offers a strategy to modulate metabolic pathways, extend the half-life of a drug, and potentially reduce the formation of toxic metabolites. Further research into the specific biological effects and metabolic fate of 1-Pentadecanol-d31 would provide valuable insights for its application in various scientific and therapeutic areas.
References
- 1. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 2. EPR-kinetic isotope effect study of the mechanism of radical-mediated dehydrogenation of an alcohol by the radical SAM enzyme DesII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
